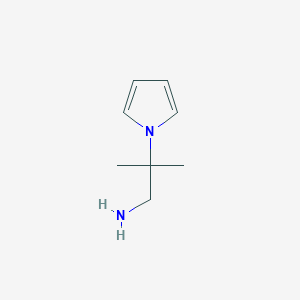
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is a derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a key intermediate in the synthesis of Olmesartan Medoxomil, which is known for its high affinity for the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil involves multiple steps. One common method starts with the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst . The product is then further processed through a series of steps, including hydrolysis and coupling reactions, to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil has several scientific research applications:
Mécanisme D'action
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure . The compound interacts reversibly with the AT1 receptor and has a high affinity for this receptor, making it effective in reducing hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan Medoxomil: The parent compound, used for treating hypertension.
N-Trityl Ethyl Olmesartan Medoxomil: Another intermediate in the synthesis of Olmesartan Medoxomil.
N-Trityl Des-4-hydroxy Olmesartan Medoxomil: A related compound with similar structural features.
Uniqueness
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of Olmesartan Medoxomil. Its high affinity for the AT1 receptor and its role in the synthesis process distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C47H42N6O6 |
|---|---|
Poids moléculaire |
786.9 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C47H42N6O6/c1-5-40-48-42(46(3,4)56)41(44(54)57-30-39-31(2)58-45(55)59-39)52(40)29-32-25-27-33(28-26-32)37-23-15-16-24-38(37)43-49-51-53(50-43)47(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-28,56H,5,29-30H2,1-4H3 |
Clé InChI |
XSEDTCZRVPPDCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)



![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)
![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)





![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)


